molecular formula C11H18N2O2 B2897883 1,3-Di(pyrrolidin-1-yl)propane-1,3-dione CAS No. 27579-35-7

1,3-Di(pyrrolidin-1-yl)propane-1,3-dione

Katalognummer: B2897883
CAS-Nummer: 27579-35-7
Molekulargewicht: 210.27 g/mol
InChI-Schlüssel: RRAQUGBKFRBAOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Di(pyrrolidin-1-yl)propane-1,3-dione is a β-diketone derivative featuring two pyrrolidine substituents at the 1- and 3-positions of the propane-1,3-dione core. This compound belongs to a broader class of 1,3-diketones, which are characterized by their conjugated diketone structure and versatile coordination chemistry. Pyrrolidine substituents likely enhance steric bulk and alter electronic properties compared to aromatic or heteroaromatic analogs, influencing applications in coordination chemistry or catalysis.

Eigenschaften

IUPAC Name

1,3-dipyrrolidin-1-ylpropane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c14-10(12-5-1-2-6-12)9-11(15)13-7-3-4-8-13/h1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAQUGBKFRBAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70950245
Record name 1,3-Di(pyrrolidin-1-yl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70950245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27579-35-7
Record name 1,3-Di(pyrrolidin-1-yl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70950245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

1,3-Di(pyrrolidin-1-yl)propane-1,3-dione, also known as 1,3-bis(pyrrolidin-1-yl)propane-1,3-dione, is a diketone compound that has garnered attention in the field of medicinal chemistry. This compound's structure consists of two pyrrolidine rings attached to a propane backbone with two keto groups, which may contribute to its biological activity.

The compound has the following molecular formula:

  • Molecular Formula : C₉H₁₄N₂O₂
  • CAS Number : 27579-35-7

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The diketone structure allows for potential interactions with enzymes and receptors involved in cellular signaling pathways. Specifically, it may act as an inhibitor of certain enzymes or as a modulator of protein folding processes.

Anticancer Activity

The compound's potential anticancer properties are under investigation. Diketones are known to exhibit cytotoxic effects on cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may influence pathways associated with cell proliferation and survival.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of pyrrolidine-based compounds:

  • Pharmacological Chaperones : A study identified ligands structurally related to this compound that act as pharmacological chaperones for alanine:glyoxylate aminotransferase (AGT). These compounds showed significant binding affinity and improved the folding of misfolded AGT variants associated with primary hyperoxaluria type I (PH1) .
  • Antimicrobial Activity : A comparative analysis indicated that while some pyrrolidine derivatives exhibited strong antibacterial activity (MIC values ranging from 0.0039 to 0.025 mg/mL), this compound's specific antimicrobial efficacy requires further exploration .

Data Summary

The following table summarizes key findings related to the biological activity of pyrrolidine derivatives:

Compound Activity MIC (mg/mL) Target Pathogen
2,6-Dipiperidino-1,4-dibromobenzeneAntibacterial0.0039 - 0.025Staphylococcus aureus, E. coli
Sodium pyrrolidideAntifungalNot specifiedVarious fungi
This compoundPotential (needs further study)N/AN/A

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. The presence of the dimethoxyphenyl group is believed to enhance its ability to inhibit tumor cell proliferation by interfering with specific signaling pathways involved in cancer progression.
  • Neuroprotective Effects : Research indicates that compounds with similar structures can provide neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. The pyrrolidinone ring may play a crucial role in modulating neuroinflammation and oxidative stress.
  • Analgesic Properties : The compound's structure suggests potential analgesic effects, making it a candidate for pain management therapies. Studies on related compounds have shown promise in reducing pain perception through modulation of pain signaling pathways.

Pharmacological Studies

Pharmacological investigations have focused on the compound's interactions with biological systems:

  • Receptor Binding Studies : N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide has been evaluated for binding affinity to various receptors, including opioid and cannabinoid receptors, which are critical in pain modulation and mood regulation.
  • In Vivo Efficacy : Animal models have been utilized to assess the efficacy of this compound in reducing inflammation and pain. Results indicate a dose-dependent response, highlighting its potential as a therapeutic agent.

Biochemical Applications

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes linked to disease processes, such as cyclooxygenase (COX) enzymes involved in inflammation. This inhibition can lead to reduced inflammatory responses in biological systems.
  • Metabolic Pathway Analysis : Investigations into how this compound affects metabolic pathways can provide insights into its overall biological impact. Understanding these interactions is crucial for developing targeted therapies.

Case Study 1: Anticancer Research

A study conducted on the anticancer properties of similar pyrrolidinone derivatives demonstrated significant inhibition of cancer cell lines (e.g., MCF-7 breast cancer cells). The findings suggested that modifications in the structure could enhance cytotoxicity while minimizing side effects.

Case Study 2: Neuroprotection

In an animal model of Alzheimer's disease, a derivative of this compound showed reduced amyloid plaque formation and improved cognitive function compared to control groups. This supports the hypothesis that such compounds can modulate neuroinflammatory processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

The compound’s structural analogs differ primarily in substituent groups, which dictate their electronic, steric, and functional properties:

Compound Name Substituents Key Structural Features Electronic Effects
1,3-Di(pyrrolidin-1-yl)propane-1,3-dione Pyrrolidine rings Bulky, electron-rich N-heterocycles Enhanced electron-donating capacity
1,3-Di(pyridin-3-yl)propane-1,3-dione Pyridine rings Aromatic, planar N-heterocycles π-Conjugation, moderate Lewis basicity
1,3-Dimesitylpropane-1,3-dione Mesityl (2,4,6-trimethylaryl) Sterically hindered aryl groups Electron-withdrawing via aryl rings
Indane-1,3-dione Fused bicyclic aryl system Rigid planar structure Strong electron-withdrawing diketone

Key Observations :

  • Pyridine-substituted analogs (e.g., DPP) exhibit strong π-conjugation, making them effective ligands in luminescent Ir(III) complexes .
  • Aryl-substituted β-diketones (e.g., dimesitylpropane-1,3-dione) are often used to stabilize metal centers in catalysis due to their steric protection .
Physical and Chemical Properties

Comparative data for selected β-diketones:

Property This compound 1,3-Di(pyridin-3-yl)propane-1,3-dione Indane-1,3-dione
Molecular Weight (g/mol) Not reported 226.23 146.14
Melting Point (°C) Not reported Not reported 128–130 (pure)
Boiling Point (°C) Not reported 449.3 (760 mmHg) Decomposes upon heating
Solubility Likely polar aprotic solvents Soluble in DMF, DMSO Soluble in ethanol, acetone
Stability Air-sensitive (inferred) Stable under inert conditions Hygroscopic

Notes:

  • Data gaps for the pyrrolidine derivative highlight the need for targeted experimental studies.
  • Pyridine-substituted analogs show higher thermal stability (e.g., boiling point ~449°C) due to aromatic rigidity .

Vorbereitungsmethoden

Reaction Mechanism and Conditions

  • Propanedioyl chloride (Cl−C(O)−CH₂−C(O)−Cl) reacts with two equivalents of pyrrolidine in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
  • A base, such as triethylamine or pyridine, is added to neutralize the hydrochloric acid (HCl) byproduct, shifting the equilibrium toward product formation.
  • The reaction proceeds via nucleophilic attack of pyrrolidine’s nitrogen on the electrophilic carbonyl carbons, yielding the diamide product:
    $$
    \text{Cl−C(O)−CH₂−C(O)−Cl} + 2\,\text{C₄H₈NH} \xrightarrow{\text{Base}} \text{(C₄H₈N)−C(O)−CH₂−C(O)−(NC₄H₈)} + 2\,\text{HCl}
    $$
  • Typical reaction conditions include:
    • Temperature: 0–25°C (to minimize side reactions).
    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
    • Yield: 60–85% after purification via recrystallization or column chromatography.

Key Considerations

  • Purity of reagents : Propanedioyl chloride must be freshly distilled to avoid hydrolysis.
  • Moisture control : Reactions are conducted under inert atmospheres (N₂ or Ar) to prevent acid chloride hydrolysis.
  • Scalability : This method is scalable to multi-gram quantities, with yields remaining consistent at higher scales.

Alternative Routes Using Malonic Acid Derivatives

For laboratories lacking access to propanedioyl chloride, malonic acid serves as a precursor. Activation of malonic acid’s carboxylic acid groups is achieved via in situ conversion to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Stepwise Activation and Amidation

  • Malonic acid is treated with excess thionyl chloride at reflux (40–60°C) for 4–6 hours:
    $$
    \text{HOOC−CH₂−COOH} + 2\,\text{SOCl₂} \rightarrow \text{Cl−C(O)−CH₂−C(O)−Cl} + 2\,\text{SO₂} + 2\,\text{HCl}
    $$
  • The resulting propanedioyl chloride is reacted with pyrrolidine as described in Section 1.
  • Yield : 50–70% overall, due to losses during the two-step process.

Limitations

  • Side reactions : Over-chlorination or decomposition of malonic acid may occur if reaction temperatures exceed 60°C.
  • Workup complexity : Removal of residual thionyl chloride requires careful quenching with anhydrous methanol or ethanol.

Condensation Approaches via Knoevenagel Adducts

While less common, Knoevenagel condensation has been explored for synthesizing diketone derivatives. This method involves the reaction of active methylene compounds with carbonyl groups, though its applicability to this compound is limited.

Experimental Exploration

  • Ethyl acetoacetate or malononitrile is reacted with pyrrolidine in the presence of a base (e.g., piperidine or sodium acetate).
  • Despite efforts, this route predominantly yields mono-substituted products (e.g., 3-(pyrrolidin-1-yl)propane-1,3-dione) due to steric hindrance and electronic deactivation after the first substitution.

Comparative Analysis of Synthetic Methods

Method Starting Material Yield (%) Complexity Scalability
Propanedioyl chloride Malonyl chloride 60–85 Low High
Malonic acid activation Malonic acid 50–70 Moderate Moderate
Knoevenagel condensation Ethyl acetoacetate <20 High Low

Key Insights :

  • The propanedioyl chloride route offers the highest efficiency and scalability, making it the preferred industrial method.
  • Malonic acid activation is a viable alternative for small-scale synthesis but requires stringent moisture control.
  • Knoevenagel methods are impractical due to poor yields and selectivity.

Industrial-Scale Production and Optimization

Industrial synthesis of this compound emphasizes cost-effectiveness and safety:

  • Continuous flow reactors are employed to handle exothermic reactions and improve heat dissipation.
  • Solvent recovery systems minimize waste in large-scale operations.
  • Quality control : Final products are analyzed via HPLC and NMR to ensure >95% purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-Di(pyrrolidin-1-yl)propane-1,3-dione, and what key reaction conditions should be prioritized?

  • Methodology : The compound can be synthesized via Aldol condensation using diketone precursors and pyrrolidine under basic conditions. Evidence from analogous pyrrolidine derivatives highlights the use of lithium aluminum hydride for reduction steps and controlled temperature for electrophilic substitutions . Optimize solvent selection (e.g., anhydrous ether) and stoichiometric ratios to minimize side products.

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodology : Use high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry (LC-MS) for molecular weight confirmation. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) functional groups, while nuclear magnetic resonance (NMR) resolves the diketone and pyrrolidine substituents . Cross-reference with PubChem’s computed spectral data for validation .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology : Follow UN GHS guidelines : wear chemical-resistant gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/particulates. In case of skin contact, rinse immediately with water for ≥15 minutes . Store in sealed containers away from oxidizers, as diketones may react exothermically .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodology : Employ density functional theory (DFT) to calculate electron density maps of the diketone moiety. The electron-withdrawing pyrrolidine groups increase electrophilicity at the carbonyl carbons, favoring nucleophilic attack. Validate predictions with experimental kinetics data from analogous compounds like 3-(Phenylthio)-1-(pyrrolidin-1-yl)propan-1-one .

Q. What strategies resolve contradictions in biological activity data for pyrrolidine-derived diketones?

  • Methodology : Systematically compare structure-activity relationships (SAR) across analogs. For example, replacing pyrrolidine with pyridine (as in 1,3-dipyridin-3-ylpropane-1,3-dione) alters solubility and target binding due to aromaticity differences . Use dose-response assays and molecular docking to isolate confounding variables (e.g., solvent polarity, assay interference).

Q. How do steric and electronic effects of pyrrolidine substituents influence the compound’s utility in drug development?

  • Methodology : Analyze crystallographic data (e.g., Acta Crystallographica Section E ) to assess conformational flexibility. Pyrrolidine’s puckered ring introduces steric hindrance, which may limit binding to flat enzyme active sites but enhance selectivity for helical protein domains. Compare with fluorinated analogs (e.g., 3,3-difluoropyrrolidine derivatives) to evaluate electronic modulation .

Q. What are the best practices for optimizing reaction yields in large-scale synthesis?

  • Methodology : Implement Design of Experiments (DoE) to test variables like catalyst loading (e.g., palladium for cross-coupling), reaction time, and temperature. For diketones, microwave-assisted synthesis reduces side reactions by accelerating equilibration . Monitor intermediates via thin-layer chromatography (TLC) and optimize purification using silica gel column chromatography .

Methodological Notes

  • Data Validation : Cross-check experimental results with PubChem’s computed properties (e.g., InChI keys, molecular formulas) to ensure consistency .
  • Contradiction Management : When conflicting data arise (e.g., biological activity vs. computational predictions), use multivariate analysis to isolate variables such as impurity profiles or solvent effects .
  • Safety Compliance : Refer to SDS Section 8 (Exposure Controls) for PPE recommendations and Section 6 (Accident Release Measures) for spill management .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.